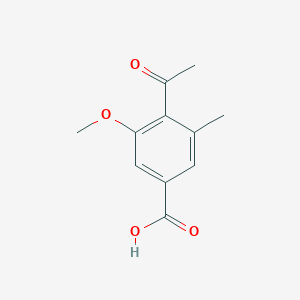
4-acetyl-3-methoxy-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-3-methoxy-5-methylbenzoic acid is a fungal metabolite isolated from the fungus Macrophoma commelinae. It is known for its unique chemical structure and biosynthesis pathway. The compound is scientifically referred to as this compound . The enzyme macrophomate synthase converts 5-acetyl-4-methoxy-6-methyl-2-pyrone to macrophomic acid through an unusual intermolecular Diels-Alder reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of macrophomic acid is catalyzed by the enzyme macrophomate synthase. The conversion of 5-acetyl-4-methoxy-6-methyl-2-pyrone to macrophomic acid involves either a concerted Diels-Alder reaction or a two-step Michael-aldol sequence . The Michael-aldol sequence includes a Michael addition reaction followed by an aldol condensation . The actual pathway is not yet fully understood, but it involves the decarboxylation of oxaloacetate to form an enolate that coordinates to a magnesium ion in the enzyme’s active site .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of macrophomic acid. Most of the knowledge is derived from laboratory-scale biosynthesis using the enzyme macrophomate synthase .
Analyse Des Réactions Chimiques
Types of Reactions
4-acetyl-3-methoxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in macrophomic acid.
Substitution: Substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions involving macrophomic acid include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced derivatives .
Applications De Recherche Scientifique
4-acetyl-3-methoxy-5-methylbenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of macrophomic acid involves its biosynthesis by the enzyme macrophomate synthase. The enzyme catalyzes the conversion of 5-acetyl-4-methoxy-6-methyl-2-pyrone to macrophomic acid through an intermolecular Diels-Alder reaction . This reaction involves the formation of a bicyclic intermediate, which undergoes decarboxylation and dehydration to form macrophomic acid .
Comparaison Avec Des Composés Similaires
4-acetyl-3-methoxy-5-methylbenzoic acid is unique due to its biosynthesis pathway involving a natural Diels-Alderase enzyme. Similar compounds include other methoxybenzoic acids and substituted benzoic acids . macrophomic acid stands out because of its unusual biosynthesis mechanism and the involvement of macrophomate synthase .
List of Similar Compounds
- 3-methoxybenzoic acid
- 4-methoxybenzoic acid
- 5-methylbenzoic acid
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-acetyl-3-methoxy-5-methylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(11(13)14)5-9(15-3)10(6)7(2)12/h4-5H,1-3H3,(H,13,14) |
Clé InChI |
GWSISRLRTQOQNE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















